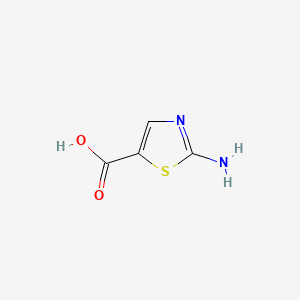

2-Aminothiazole-5-carboxylic acid

Descripción general

Descripción

2-Aminothiazole-5-carboxylic acid is a heterocyclic amine featuring a thiazole core . It can be considered a cyclic isothiourea . It is mainly of academic interest, with few exceptions . It is a precursor to a sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Synthesis Analysis

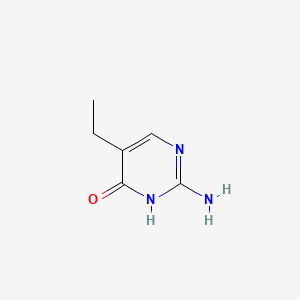

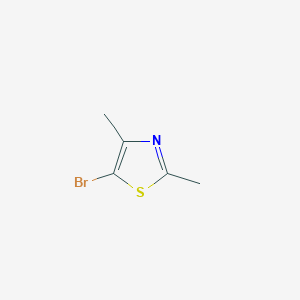

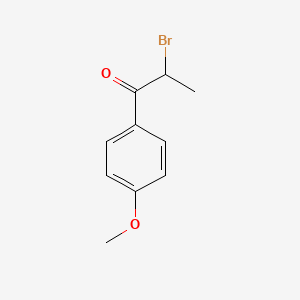

2-Aminothiazole is prepared from paraldehyde, thiourea, and sulfuryl chloride . Like the parent, 2-aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .

Molecular Structure Analysis

The molecular weight of 2-(N-BOC)-Aminothiazole-5-carboxylic acid is 244.27 . The empirical formula is C9H12N2O4S .

Chemical Reactions Analysis

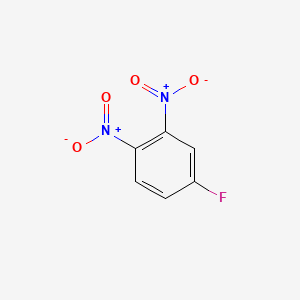

2-Aminothiazole reacts violently when nitrated with nitric or nitric-sulfuric acids . It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .

Physical And Chemical Properties Analysis

2-Aminothiazole-5-carboxylic acid is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8 C .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-Aminothiazole derivatives, including 2-Aminothiazole-5-carboxylic acid, have shown promising results in anticancer research. They have been found to exhibit anti-proliferative effects on human leukemia cells . The structural versatility of these compounds allows for the development of new anticancer drugs with potential for high therapeutic impact.

Antimicrobial Properties

The antimicrobial activity of 2-Aminothiazole-5-carboxylic acid is significant, especially in the development of new antibiotics. Its derivatives have been effective against a variety of bacterial strains, contributing to the fight against antibiotic resistance .

Anti-inflammatory Uses

In the realm of anti-inflammatory drugs, 2-Aminothiazole-5-carboxylic acid derivatives have been identified as potent agents. Their ability to modulate inflammatory responses makes them valuable in the treatment of chronic inflammatory diseases .

Antioxidant Effects

As antioxidants, 2-Aminothiazole compounds can help protect cells from oxidative stress, which is implicated in numerous diseases. Their antioxidant properties are being explored for therapeutic applications in conditions caused by oxidative damage .

Antiviral Applications

The antiviral potential of 2-Aminothiazole-5-carboxylic acid is another area of interest. Its derivatives have been studied for their efficacy against various viral infections, offering a pathway for the development of new antiviral drugs .

Neuroprotective Potential

2-Aminothiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research is ongoing to understand their mechanisms and potential applications in this field .

Diabetes Management

In the management of diabetes, 2-Aminothiazole-5-carboxylic acid has been used as a prodrug. Its derivatives are being investigated for their role in regulating blood sugar levels and providing new treatment options for type-2 diabetes .

Agricultural Applications

Beyond medical uses, 2-Aminothiazole-5-carboxylic acid derivatives have been utilized in agriculture as fungicides and herbicides. Their effectiveness in controlling plant diseases and pests supports agricultural productivity .

Mecanismo De Acción

Target of Action

2-Aminothiazole-5-carboxylic acid is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For example, some 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase .

Biochemical Pathways

2-Aminothiazole-5-carboxylic acid, like other 2-aminothiazole derivatives, can affect various biochemical pathways. These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The specific pathways affected by 2-Aminothiazole-5-carboxylic acid and their downstream effects would depend on the specific targets of the compound in the cell.

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-Aminothiazole-5-carboxylic acid would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a specific enzyme, it could lead to a decrease in the activity of that enzyme, potentially affecting the cellular processes that the enzyme is involved in .

Safety and Hazards

Direcciones Futuras

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311171 | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-5-carboxylic acid | |

CAS RN |

40283-46-3 | |

| Record name | 2-Amino-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40283-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

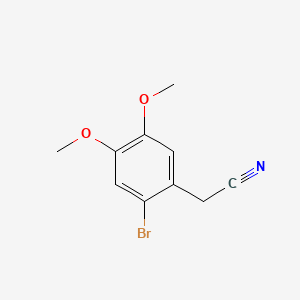

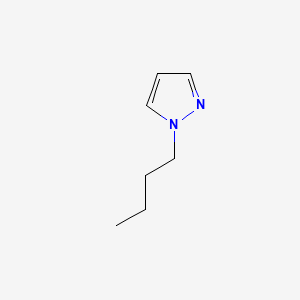

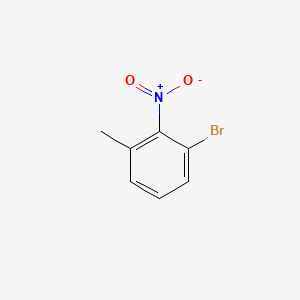

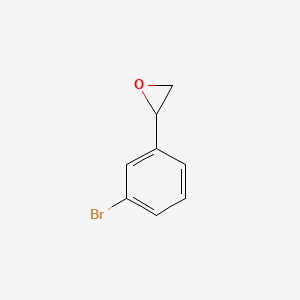

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Aminothiazole-5-carboxylic acid interact with copper(II) ions, and what is the significance of this interaction?

A1: 2-Aminothiazole-5-carboxylic acid (HL1) acts as a bridging ligand, coordinating to copper(II) ions through its nitrogen and carboxylate groups. [] This bridging action leads to the formation of a two-dimensional coordination polymer with the formula {Cu[μ-(κ-N:κ-COO)-L1]2 ⋅(H2O)}∞. [] This type of structure is significant because the ordered stacking of the planar sheets can create channels within the material. []

Q2: What are the potential applications of the 2-Aminothiazole-5-carboxylic acid-derived copper(II) coordination polymer in environmental science?

A2: The porous structure of the 2-Aminothiazole-5-carboxylic acid-derived copper(II) coordination polymer, characterized by squared channels, makes it a promising candidate for CO2 capture. [] Research has shown that this material demonstrates a considerable CO2 uptake of 9.0 wt% at ambient temperature (303 K) and pressure (up to 920 torr). [] This selective CO2 uptake, even in the presence of nitrogen, highlights its potential for capturing carbon dioxide from post-combustion flue gas, contributing to efforts in mitigating greenhouse gas emissions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.